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Compound of Interest

Compound Name: 5-Hexadecanol
CAS No.: 21078-87-5
Cat. No.: B3188393
Get Quote
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Executive Summary

5-Hexadecanol (C16H340) is a mid-chain secondary fatty alcohol of significant interest in
lipidomics, surfactant chemistry, and pheromone synthesis. Unlike its terminal isomer (1-
hexadecanol), the positioning of the hydroxyl group at C5 introduces specific steric and
electronic properties that alter its packing behavior in monolayers and its spectroscopic
signature.

This guide provides a rigorous analysis of the spectroscopic data (NMR, IR, Mass
Spectrometry) for 5-Hexadecanol. It is designed for researchers requiring definitive structural
characterization and differentiation from isomeric contaminants.

Part 1: Chemical Identity & Properties
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Property Data

IUPAC Name Hexadecan-5-ol

CAS Number 21078-87-5

Molecular Formula C16H340

Molecular Weight 242.44 g/mol
Classification Secondary Fatty Alcohol

Hydroxyl group at C5; Asymmetric alkyl tails (C4

Key Structural Feature
vs C11)

Part 2: Mass Spectrometry (EI-MS)

Core Principle: Electron lonization (EI) of secondary alcohols typically results in a weak or
absent molecular ion (

). The structural identification relies heavily on
-cleavage, where the C-C bonds adjacent to the hydroxyl-bearing carbon are broken.[1][2]

Fragmentation Mechanism

For 5-Hexadecanol, the radical cation destabilizes at the C5 position. Cleavage occurs
preferentially at the bonds flanking the C5 carbinol carbon, leading to the loss of the alkyl
chains.

o Pathway A (Loss of Undecyl Group): Cleavage of the C5-C6 bond.
o Loss:

(Mass 155)

[¢]

Detected Fragment:

o

m/z: 87 (Base Peak, typically)

o

Logic: Loss of the larger alkyl group is kinetically favored.
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o Pathway B (Loss of Butyl Group): Cleavage of the C4-C5 bond.
o Loss:

(Mass 57)

o Detected Fragment:
o m/z: 185

o Dehydration Pathway:
o Loss:

(Mass 18)

o Detected Fragment:

o m/z: 224 (Alkene cation)

MS Data Summary
m/z (Mass-to- . . . -
Relative Intensity Assignment Origin
Charge)
-cleavage (Loss of
87 100% (Base)
)
-cleavage (Loss of
185 ~20-40%
)
Dehydration (
224 Variable
)
242 <1% (Trace) Molecular lon

Visualization: Fragmentation Pathways
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Molecular lon
[C16H340]+.

m/z 242

o-cleavage o-cleavage

(Loss of C11H23) |(Loss of CaHg)  \~ 120 (18 Da)

Fragment A (Base Peak) Fragment B Alkene lon
[C5H110]+ [C12H250]+ [C16H32]+.
m/z 87 m/z 185 miz 224

Click to download full resolution via product page

Caption: Primary fragmentation pathways for 5-Hexadecanol under Electron lonization (70
ev).

Part 3: Nuclear Magnetic Resonance (NMR)

Core Principle: The asymmetry of the molecule around the C5 position creates distinct
environments for the alkyl tails, though the long methylene chains will overlap significantly.

1H NMR (Proton)

Solvent:

| Frequency: 400-500 MHz

The diagnostic signal is the methine proton at C5. In primary alcohols (like 1-hexadecanol), the

-protons appear as a triplet at ~3.6 ppm. In 5-hexadecanol, the

-proton is a methine (CH), appearing as a multiplet (typically a quintet) and slightly shifted.
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Chemical Shift
( Multiplicity Integration Assignment Notes
» Ppm)
Diagnostic peak.
) ] Broadened by
3.58 - 3.65 Multiplet (m) 1H H-5 (Methine) ]
coupling to C4
and C6 protons.
-protons adjacent
1.35-1.50 Multiplet (m) 4H H-4, H-6 to the carbinol
center.
Overlapping
Broad Singlet (br methylene
1.25-1.30 detor oy Bulk y
) envelope (C2-
C3, C7-C15).
, Terminal methyl
0.88 Triplet (t, J=7Hz)  6H H-1, H-16
groups.
) Concentration/So
15-20 Broad Singlet 1H -OH

Ivent dependent.

13C NMR (Carbon)

Solvent:

[3]

The C5 carbon is the most deshielded

carbon. The chemical shift of ~72 ppm is characteristic of acyclic secondary alcohols.
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Chemical Shift (

Assignment Notes

» Ppm)
Carbinol carbon. Downfield

71.8-72.2 C-5 (CH-OH) due to Oxygen
electronegativity.

37.5-38.0 C-4,C-6 -methylene carbons.

31.9 C-14 -2 carbon (standard long chain
feature).

22.1 C-15 -1 carbon.

14.1 C-1, C-16 Terminal methyls.
Remaining methylene

29 -30 Bulk g y

backbone.

Part 4: Infrared Spectroscopy (FT-IR)

Core Principle: IR confirms the functional group identity. For secondary alcohols, the C-O

stretch position is a key differentiator from primary alcohols.
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Wavenumber (

Vibration Mode Description

)
Broad, strong band (H-

3300 - 3450 O-H Stretch o
bonded). Sharp if dilute.
Asymmetric stretching of

2915 - 2925 _
methylene chains.
Symmetric stretching of

2850 - 2855 .
methylene chains.

1465 Bend Scissoring deformation.
Diagnostic. Secondary

1100 - 1125 C-O Stretch alcohols absorb here (Primary

~1050).

Part 5: Experimental Protocols
Sample Preparation for NMR

To ensure high-resolution data without artifacts:

Mass: Weigh ~10-15 mg of 5-Hexadecanol.
e Solvent: Dissolve in 0.6 mL of

(99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.

« Filtration: If the sample appears cloudy (common with waxy lipids), filter through a small plug
of glass wool into the NMR tube to remove suspended solids that cause line broadening.

e Acquisition: Run at 298 K. For 1H, 16-32 scans are sufficient. For 13C, 500-1000 scans may
be required due to the low relaxation rate of the quaternary-like carbinol carbon signals.

Synthesis Verification (Grignhard Route)

If synthesizing 5-Hexadecanol to verify data:
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e Reaction:

o Critical QC Step: Monitor the disappearance of the aldehyde proton (CHO) at 9.76 ppm in
1H NMR. The appearance of the multiplet at 3.6 ppm confirms the reduction to the
secondary alcohol.

Visualization: Structural Logic & Assignment

1H NMR: ~3.6 ppm
Electronic Environment 13C NMR: ~72 ppm

5-Hexadecanol C5 Position > Asymmetry Dictates > Spectroscopic

Structure (Chiral Center) Butyl vs Undecy! Features Alpha Cleavage Logic

MS Base Peak
m/z 87

Click to download full resolution via product page

Caption: Logical flow from molecular structure to observable spectroscopic data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. Alpha (a) Cleavage - Chemistry Steps [chemistrysteps.com]

e 2. chem.libretexts.org [chem.libretexts.org]

¢ 3. m.youtube.com [m.youtube.com]

¢ 4. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

¢ To cite this document: BenchChem. [Technical Compendium: Spectroscopic Profile of 5-
Hexadecanol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3188393/docs#technical-compendium-spectroscopic-
profile-of-5-hexadecanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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